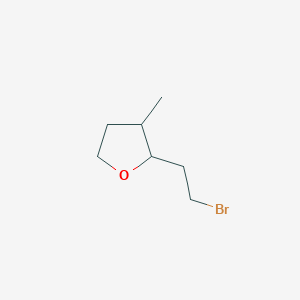

2-(2-Bromoethyl)-3-methyloxolane

Description

Properties

IUPAC Name |

2-(2-bromoethyl)-3-methyloxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHDAGJELLTHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromoethyl)-3-methyloxolane chemical structure properties

Technical Monograph: 2-(2-Bromoethyl)-3-methyloxolane Structural Properties, Synthetic Architectures, and Reactivity Profiles

Part 1: Executive Summary & Structural Identity

2-(2-Bromoethyl)-3-methyloxolane (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) represents a specialized class of 2,3-disubstituted cyclic ethers. Unlike the more common 2,5-disubstituted scaffolds found in polyether antibiotics, the 2,3-substitution pattern introduces unique steric vectors that are highly valued in medicinal chemistry for rigidifying linker chains.

This molecule serves as a bifunctional "warhead" and scaffold:

-

The Oxolane Core: Acts as a polar, hydrogen-bond accepting spacer with defined conformational bias.

-

The Bromoethyl Arm: A reactive electrophile susceptible to

displacement, allowing the attachment of pharmacophores. -

The C3-Methyl Group: A stereochemical lever that locks the ring conformation, influencing the biological activity of the final drug conjugate.

Physicochemical Profile (Calculated)

| Property | Value (Predicted) | Context |

| Molecular Formula | Halogenated Ether | |

| Molecular Weight | 193.08 g/mol | Fragment-based Drug Discovery (FBDD) compliant |

| Boiling Point | ~185–190 °C | Estimated at 760 mmHg |

| LogP | 2.1 ± 0.3 | Moderate Lipophilicity (Membrane Permeable) |

| Density | ~1.28 g/cm³ | Halogen contribution increases density > water |

| Topological Polar Surface Area | 9.23 Ų | Ether oxygen contribution only |

| Stereocenters | 2 (C2, C3) | Generates 4 stereoisomers (2 diastereomeric pairs) |

Part 2: Stereochemical & Conformational Analysis

The utility of this scaffold lies in its stereochemistry. The relationship between the C2-bromoethyl arm and the C3-methyl group dictates the spatial projection of attached ligands.

-

Cis-Configuration (2R,3S / 2S,3R): The substituents occupy a pseudo-equatorial/pseudo-axial relationship to minimize steric clash, often adopting a specific "Envelope" conformation.

-

Trans-Configuration (2R,3R / 2S,3S): Generally thermodynamically favored, placing both substituents in pseudo-equatorial positions.

Visualization: Stereochemical Isomers

The following diagram illustrates the stereochemical relationships and the resulting spatial orientation.

Caption: Stereochemical divergence of the 2,3-disubstituted oxolane core. The trans-isomer is generally preferred in thermodynamic synthesis.

Part 3: Synthetic Architectures

Constructing the 2-(2-bromoethyl)-3-methyloxolane scaffold requires precision to control the C2/C3 stereocenters. Two primary authoritative pathways exist.

Method A: Intramolecular Etherification (The "Williamson" Approach)

This is the most scalable route for industrial precursors.

-

Precursor: 3-methyl-1,5-hexanediol (or a derivative).

-

Cyclization: Selective activation of the primary alcohol (tosylation) followed by internal displacement by the secondary alcohol.

-

Functionalization: The side chain is extended or modified to the bromoethyl group.

Method B: Lewis Acid-Promoted Cyclization (The "Prins" Approach)

Cited for its high stereoselectivity in forming substituted THFs [1].

-

Mechanism: Reaction of a homoallylic alcohol with an aldehyde (or equivalent) in the presence of a Lewis Acid (e.g.,

). -

Relevance:

mediated cyclization can simultaneously close the ring and install a bromide, though typically on the ring itself. Modified protocols use bromo-alkene precursors.

Method C: Radical Cyclization (The "Ueno-Stork" Analogue)

Utilizes a bromoacetal or bromo-alkene precursor.

-

Reagent:

/ AIBN. -

Outcome: 5-exo-trig cyclization yields the THF ring. The methyl group stereochemistry is set by the precursor geometry.

Part 4: Reactivity & Experimental Protocol

The 2-bromoethyl group is a "soft" electrophile. It reacts preferentially with soft nucleophiles (thiols, amines, azides) via an

Protocol: Nucleophilic Displacement with Secondary Amines

Scenario: Attaching the scaffold to a piperidine-based pharmacophore.

Reagents:

-

Substrate: 2-(2-Bromoethyl)-3-methyloxolane (1.0 equiv)

-

Nucleophile: 4-Phenylpiperidine (1.2 equiv)

-

Base:

(Anhydrous, 3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Catalyst: NaI (0.1 equiv) - Finkelstein activation

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction flask with the amine,

, and NaI. Purge with Argon. -

Solvation: Add anhydrous MeCN. Stir at room temperature for 15 minutes to ensure base dispersion.

-

Addition: Add 2-(2-Bromoethyl)-3-methyloxolane dropwise via syringe.

-

Why? Controls exotherm and prevents dialkylation if primary amines were used.

-

-

Reflux: Heat the system to 60–80°C. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the non-polar bromide spot (

) and appearance of the polar amine spot (

-

-

Workup (Self-Validating):

-

Dilute with EtOAc. Wash with water (x3) to remove DMF/Salts.

-

Validation Check: The aqueous wash must be basic (pH > 9) to ensure the product amine stays in the organic layer. If acidic, the product is lost to the water.

-

-

Purification: Flash column chromatography on Silica Gel.

Visualization: Reaction Workflow

Caption: SN2 displacement pathway utilizing Finkelstein activation for enhanced kinetics.

Part 5: Applications in Drug Discovery

This scaffold is not merely a linker; it is a conformational restrictor .

-

Solubility Enhancement: The ether oxygen accepts hydrogen bonds, improving the aqueous solubility of lipophilic drugs (LogD modulation).

-

Metabolic Stability: Unlike linear alkyl chains, the oxolane ring is resistant to

-oxidation. However, the -

Bioisosterism: It serves as a saturated mimic of furan or a non-aromatic spacer replacing phenyl rings to reduce

-stacking induced toxicity.

References

-

Wolfe, J. P., & Hay, M. B. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium−Prins Cyclization. Organic Letters. Link

-

Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie. Link

-

Akiyama, T., & Ishida, Y. (1998). Stereoselective Synthesis of 2,3,5-Substituted Tetrahydrofurans by Silicon-Directed Cyclization. Synlett. Link

2-(2-Bromoethyl)-3-methyltetrahydrofuran CAS number search

Technical Monograph: 2-(2-Bromoethyl)-3-methyltetrahydrofuran

Executive Summary & Identification

2-(2-Bromoethyl)-3-methyltetrahydrofuran is a specialized heterocyclic intermediate, primarily utilized in the total synthesis of complex marine polyether natural products such as Teurilene , Glabrescol , and Eurylene .[1] Structurally, it consists of a tetrahydrofuran (THF) core substituted with a methyl group at the C3 position and a 2-bromoethyl chain at the C2 position.[1]

Due to its role as a transient synthetic intermediate rather than a commodity chemical, it lacks a widely indexed commercial CAS number in standard public databases (e.g., PubChem, common vendor catalogs).[1] It is typically synthesized de novo or in situ from its corresponding alcohol precursor.[1]

Chemical Identity

| Parameter | Data |

| Systematic Name | 2-(2-Bromoethyl)-3-methyloxolane |

| Molecular Formula | C₇H₁₃BrO |

| Molecular Weight | 193.08 g/mol |

| SMILES | CC1CCOC1CCBr (Generic stereochemistry) |

| Key Precursor | 2-(2-Hydroxyethyl)-3-methyltetrahydrofuran (Alcohol) |

| Stereoisomerism | Exists as cis- and trans-diastereomers (relative to C2/C3).[1][2][3] Synthetic routes often target specific isomers (e.g., trans-relationship for Teurilene).[1] |

CAS Number Search & Resolution Strategy

The Challenge: A direct search for "2-(2-Bromoethyl)-3-methyltetrahydrofuran" often yields null results in commercial databases.[1] This is because the compound is a reactive alkylating agent often prepared immediately before use to avoid decomposition or polymerization.[1]

Resolution Protocol: Researchers must instead search for the stable alcohol precursor or the parent lactone , which are more likely to be indexed.[1]

-

Target Precursor: 2-(2-Hydroxyethyl)-3-methyltetrahydrofuran (or 3-methyltetrahydrofuran-2-ethanol).[1]

-

Search Logic:

Synthetic Pathways

The synthesis of 2-(2-Bromoethyl)-3-methyltetrahydrofuran generally proceeds via the cyclization of acyclic precursors or the modification of pre-formed THF rings.[1] The most robust method involves the iodolactonization or oxidative cyclization of dienes, followed by reduction and bromination.[1]

Method A: From 3-Methyl-2-tetrahydrofuranethanol (The Alcohol Route)

This is the most reliable laboratory method.[1] The alcohol is first synthesized (e.g., via hydroboration-oxidation of a vinyl-THF derivative or reduction of a lactone) and then converted to the bromide.[1]

Protocol:

-

Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄), Dichloromethane (DCM).[1]

-

Procedure:

-

Dissolve 2-(2-hydroxyethyl)-3-methyltetrahydrofuran (1.0 equiv) in anhydrous DCM at 0°C.

-

Add CBr₄ (1.1 equiv) and stir for 10 minutes.

-

Slowly add PPh₃ (1.1 equiv) portion-wise.[1]

-

Stir at 0°C -> RT for 2-4 hours.

-

Quench: Add saturated NaHCO₃.

-

Purification: Flash chromatography (Hexanes/EtOAc).[1] The bromide is less polar than the alcohol.[1]

-

Method B: Oxidative Cyclization (Teurilene Context)

In the context of polyether synthesis (e.g., Shirakawa et al.), the THF ring is often formed via oxidative cyclization of a 1,5-diene or epoxy-alcohol, generating the alcohol or direct bromide.[1]

Pathway Visualization (DOT):

Caption: Synthetic workflow from acyclic precursors to the target bromide and its subsequent application.

Applications in Drug Discovery & Natural Product Synthesis

The 2-(2-bromoethyl)-3-methyltetrahydrofuran motif is a chiral building block for "skipped" poly-THF natural products.[1]

-

Teurilene & Glabrescol Synthesis:

-

Mechanism of Action (Target):

Characterization & Quality Control

Since commercial standards are rare, self-validation via NMR is mandatory.[1]

| Technique | Expected Signal (CDCl₃) | Interpretation |

| ¹H NMR | δ 3.45 (t, 2H) | -CH₂Br (Diagnostic triplet). Confirms substitution of -OH. |

| δ 3.8-4.0 (m, 2H) | -CH₂O- (Ring protons adjacent to oxygen).[1] | |

| δ 1.05 (d, 3H) | -CH₃ (Methyl doublet at C3).[1] | |

| δ 1.8-2.2 (m, multiplets) | Ring -CH₂- and side chain -CH₂-. | |

| ¹³C NMR | δ ~33.0 | -CH₂Br (Carbon attached to bromine).[1] |

| δ ~80.0 | C2 (Methine carbon in THF ring).[1] | |

| δ ~15-18 | -CH₃ (Methyl group).[1] | |

| Mass Spec | M+ / [M+H]⁺ | 192/194 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1] |

Stereochemical Assignment:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for distinguishing cis vs. trans.[1]

Safety & Handling

-

Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It may be mutagenic or carcinogenic.[1] It is also a skin and eye irritant.[1]

-

Stability: Susceptible to hydrolysis (to alcohol) or elimination (to vinyl ether) if stored improperly.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

Morimoto, Y., et al. (1996).[1] "Stereoselective Synthesis of the Tetrahydrofuran Ring System of Teurilene." Journal of the American Chemical Society.[1] [1]

-

Shirakawa, S., et al. (2013).[1] "Total Synthesis of Teurilene via Rhenium(VII)-Catalyzed Oxidative Cyclization." Angewandte Chemie International Edition. [1]

-

Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English. [1]

-

PubChem Database. "Search for Tetrahydrofuran Derivatives."[1] National Library of Medicine.[1] [1]

Sources

Technical Guide: 3-Methyl-2-Substituted Oxolane Building Blocks

The following technical guide details the synthesis, stereochemical control, and application of 3-methyl-2-substituted oxolane (tetrahydrofuran) building blocks.

Domain: Medicinal Chemistry & Organic Synthesis Focus: Stereoselective Synthesis, Scaffold Utility, and Scalable Protocols

Executive Summary

The 3-methyl-2-substituted oxolane (tetrahydrofuran) scaffold represents a "privileged structure" in drug discovery, serving as a core motif in polyether antibiotics (e.g., Nonactin, Amphidinolides) and a rigidifying spacer in fragment-based drug design (FBDD). Unlike the planar furan or the flexible unsubstituted oxolane, the 3-methyl-2-substituted pattern introduces a critical vector for conformational control. The steric clash between the C3-methyl and C2-substituent dictates the ring pucker, locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., GPCRs, kinases).

This guide provides a blueprint for accessing these scaffolds with high diastereocontrol, focusing on cis-selective Prins cyclizations and trans-selective iodolactonization routes.

Structural Significance & Pharmacophore Utility

Conformational Restriction

The oxolane ring is not planar; it exists in an envelope flux. Adding a methyl group at C3 creates significant 1,2-allylic strain (A(1,2)) or 1,3-diaxial interactions depending on the relative stereochemistry (cis vs. trans) with the C2 substituent.

-

Cis-Configuration: Often mimics a "bent" bioactive conformation, maximizing hydrophobic contact in pocket corners.

-

Trans-Configuration: Linearizes the vectors of the substituents, useful for spanning distinct binding sub-pockets.

Metabolic Stability

Substituents at C2 and C3 sterically shield the oxolane oxygen lone pairs, reducing susceptibility to oxidative metabolism (e.g., P450-mediated

Synthetic Strategies for Stereocontrol[1]

Researchers must choose a pathway based on the required diastereomer (cis vs. trans) and the nature of the C2 substituent.

Strategy A: The Lewis Acid-Mediated Prins Cyclization (Cis-Selective)

Mechanism: This is the premier method for generating cis-2,3-disubstituted oxolanes. The reaction involves the condensation of a homoallylic alcohol with an aldehyde.

-

Stereochemical Rationale: The reaction proceeds via an oxocarbenium ion intermediate. The cyclization occurs through a chair-like transition state where the C3-methyl group (from the homoallylic alcohol) and the C2-substituent (from the aldehyde) adopt a pseudo-equatorial orientation to minimize 1,3-diaxial strain, leading exclusively to the cis-isomer.

-

Key Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnBr

.

Strategy B: Iodolactonization & Reduction (Trans-Selective)

Mechanism: This route starts with a

-

Iodolactonization: Kinetic control at low temperatures (0°C) typically yields the cis-lactone, while thermodynamic control yields the trans-lactone.

-

Reduction: The lactone is reduced (e.g., DIBAL-H or LiAlH

) to the cyclic ether.

-

Utility: Best for accessing 3-methyltetrahydrofuran-2-carboxylic acid derivatives.

Strategy C: Enzymatic Resolution (Scalable Building Blocks)

For industrial scale-up of 3-methyltetrahydrofuran-2-carboxylic acid , chemical synthesis often yields racemates.

-

Protocol: Esterification of the racemic acid followed by hydrolysis using Aspergillus melleus protease or Lipase QLM.

-

Outcome: Delivers high enantiomeric excess (>94% ee) of the (R)-acid, a key intermediate for carbapenem antibiotics.[1]

Detailed Experimental Protocol

Protocol: Cis-Selective Synthesis of 3-Methyl-2-Phenyltetrahydrofuran via Prins Cyclization

Objective: Synthesis of cis-3-methyl-2-phenyltetrahydrofuran from (E)-4-phenylbut-3-en-1-ol and benzaldehyde.

Reagents & Materials:

-

Substrate: (E)-4-phenylbut-3-en-1-ol (1.0 equiv)

-

Electrophile: Benzaldehyde (1.1 equiv)

-

Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10 mol%) or SnBr

(1.0 equiv for bromide trapping) -

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated aqueous NaHCO

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere. Add anhydrous DCM (10 mL per mmol substrate).

-

Mixing: Add (E)-4-phenylbut-3-en-1-ol (1.0 equiv) and benzaldehyde (1.1 equiv) to the flask. Cool the mixture to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses side reactions like polymerization.

-

Catalysis: Dropwise add TMSOTf (0.1 equiv). If using SnBr

, add 1.0 equiv to trap the intermediate as the bromide (which can be reduced later). -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture into a separatory funnel containing saturated NaHCO

solution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation:

-

1H NMR: Look for the characteristic doublet/multiplet for the C2 proton.

-

NOESY: A strong NOE correlation between H-2 and H-3 confirms the cis stereochemistry.

-

Visualizing the Workflow

The following diagrams illustrate the retrosynthetic logic and the stereochemical divergence in synthesizing these blocks.

Diagram 1: Stereochemical Divergence & Retrosynthesis

This flow shows how to select a synthetic route based on the desired target isomer.

Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Diagram 2: Mechanistic Pathway of Prins Cyclization

Detailing the transition state that enforces cis-selectivity.

Caption: The chair-like transition state in Prins cyclization minimizes steric strain, favoring the cis-isomer.

Applications & Case Studies

Natural Product Synthesis: Cordigol & Lophirone H

The cis-2,3-disubstituted tetrahydrofuran core is the structural anchor of Cordigol , a fungicidal polyphenol.[2]

-

Role of Scaffold: The oxolane ring orients the pendant aryl groups to interact with fungal microtubules.

-

Synthesis Relevance: The oxonium-Prins cyclization described in Strategy A was specifically optimized to synthesize the Cordigol core, achieving the necessary cis-stereochemistry in a single step from styrenyl precursors [2].

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-methyltetrahydrofuran-2-carboxylic acid is used as a "warhead linker."

-

Application: It links a covalent warhead (e.g., acrylamide) to a recognition element. The methyl group restricts the rotation of the linker, reducing the entropic penalty upon binding to the target protein.

-

Commercial Availability: While racemic mixtures are common, the enzymatic resolution (Strategy C) allows access to enantiopure (R)-forms required for clinical candidates.

References

-

Tost, M., & Kazmaier, U. (2018). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.[3] Link

-

Crosby, S. R., et al. (2001). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Journal of the American Chemical Society. Link

-

Angle, S. R., et al. (1998). Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans. Tetrahedron Letters. Link

-

Chavre, S. N., et al. (2008).[4] 5- and 6-Exocyclic Products, cis-2,3,5-Trisubstituted Tetrahydrofurans... via Prins-Type Cyclization.[4] Journal of Organic Chemistry. Link

-

Kato, K., et al. (2015). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. SpringerPlus. Link

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-bromoethyl)-3-methyloxolane

Introduction

2-(2-bromoethyl)-3-methyloxolane is an organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at the 3-position and a 2-bromoethyl group at the 2-position. Its molecular formula is C7H13BrO. Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. The physical properties of this compound are crucial for its handling, purification, and application in various chemical syntheses, including in the development of novel pharmaceutical agents and other specialty chemicals.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(2-bromoethyl)-3-methyloxolane, alongside detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics.

Molecular Structure and Isomerism

The molecular structure of 2-(2-bromoethyl)-3-methyloxolane is foundational to its physical properties. The presence of two stereocenters at positions 2 and 3 of the oxolane ring gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Step-by-Step Methodology:

-

Apparatus Setup: Attach a small test tube containing approximately 0.5 mL of 2-(2-bromoethyl)-3-methyloxolane to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with silicone oil) ensuring the sample is below the liquid level.

-

Observation during Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. [1]5. Observation during Cooling: Remove the heat and allow the apparatus to cool slowly while stirring the bath.

-

Boiling Point Determination: The temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Note this temperature. For accuracy, repeat the determination.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. [2] Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. [3] Experimental Workflow:

Caption: Workflow for Density Determination.

Step-by-Step Methodology:

-

Weighing the Empty Vessel: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance. [4]2. Adding the Liquid: Carefully add a known volume of 2-(2-bromoethyl)-3-methyloxolane to the weighed vessel. For a graduated cylinder, read the volume from the bottom of the meniscus. [3]A pycnometer has a fixed, calibrated volume.

-

Weighing the Filled Vessel: Weigh the vessel containing the liquid.

-

Calculation:

-

Mass of the liquid = (Mass of the filled vessel) - (Mass of the empty vessel).

-

Density = Mass of the liquid / Volume of the liquid.

-

-

Temperature Control: Ensure the temperature of the liquid is recorded as density is temperature-dependent. Repeat the measurement for precision.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. [5]It is a valuable property for identifying and assessing the purity of liquid compounds. [6] Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to the speed of light in the substance. [5]It is typically measured using a refractometer, which determines the critical angle of total internal reflection. [5] Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 2-(2-bromoethyl)-3-methyloxolane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (usually 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Correction: If the measurement is not performed at the standard temperature, a temperature correction may be necessary. [6]

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for reaction setup, extraction, and purification. [7][8] Principle: Solubility is determined by observing whether a substance forms a homogeneous solution with a solvent. [8]The "like dissolves like" principle is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Step-by-Step Methodology:

-

Sample Preparation: In a small test tube, add approximately 0.1 g (if solid) or 0.2 mL (if liquid) of 2-(2-bromoethyl)-3-methyloxolane. [9]2. Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking vigorously after each addition. [9]3. Observation: Observe if the compound dissolves completely to form a single phase.

-

Systematic Testing: A systematic approach to solubility testing can provide information about the functional groups present. [10][11]The following solvents are recommended for testing:

-

Water (to determine polarity)

-

Diethyl ether (to assess non-polar character)

-

5% aq. NaOH (to test for acidic functional groups)

-

5% aq. NaHCO3 (to test for strongly acidic functional groups)

-

5% aq. HCl (to test for basic functional groups)

-

Concentrated H2SO4 (to test for unsaturation, ethers, alcohols, etc.) [10]

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(2-bromoethyl)-3-methyloxolane is not available, related bromoalkanes and cyclic ethers can be hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

For compounds with similar functional groups, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled. [12][13][14][15][16]Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The physical properties of 2-(2-bromoethyl)-3-methyloxolane are essential for its effective use in research and development. While comprehensive experimental data is currently lacking in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to determine these properties accurately. The application of these standardized methods will ensure the generation of reliable data, contributing to the broader scientific understanding of this and similar compounds.

References

- An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2015). Acta Physica Polonica A, 129(1), 59-62.

- Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, University of Technology.

- Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Experiment to calculate the refractive index of glass. (n.d.).

- Experiment 4: Refractive Index. (n.d.).

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- Solubility Tests On Organic Compounds. (n.d.). Scribd.

- Determin

- Determination of density of liquids and solids. (n.d.). ROQED.

- 02 Exp 1 Boiling Point Determin

- Boiling Points - Procedure. (2020, March 26). JoVE.

- Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. (n.d.). The Open University.

- Solubility. (n.d.). Chemistry Online @ UTSC.

- The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts.

- Classification of organic compounds By solubility. (n.d.).

- Method to make accurate measurements of refractive index. (n.d.). SPIE.

- DENSITY MEASUREMENT EXPERIMENT. (n.d.).

- Liquid Density Experiments. (n.d.). Home Science Tools.

- Refractive index. (n.d.). In Wikipedia.

- 2-(2-Bromoethyl)-1,3-dioxolane 96. (n.d.). Sigma-Aldrich.

- SAFETY D

- (2R)-2-bromo-3-methyloxirane. (n.d.). PubChem.

- 2-(2-Bromoethyl)-3-methyl-oxirane. (n.d.). PubChem.

- SAFETY DATA SHEET. (2014, December 12). Thermo Fisher Scientific.

- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025, February 3). TCI Chemicals.

- Safety D

- 2-(2-bromoethyl)-3-methyloxolane (C7H13BrO). (n.d.). PubChemLite.

- Supporting Inform

- Organic Syntheses Procedure. (n.d.).

- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

- 2-(2-Bromoethyl)-1,3-dioxolane. (n.d.). Sigma-Aldrich.

- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). Manchester Organics.

- 2-(2-Bromoethyl)-1,3-dioxolane. (n.d.). ChemicalBook.

- Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). (n.d.).

- 2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis. (n.d.). Benchchem.

- Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). PrepChem.com.

- 2-(2-BROMOETHYL)

Sources

- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 2. open.edu [open.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. roqed.com [roqed.com]

- 5. Refractive index - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemscene.com [chemscene.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Efficiency Alkylation using 2-(2-bromoethyl)-3-methyloxolane

Abstract

This guide details the experimental protocols for utilizing 2-(2-bromoethyl)-3-methyloxolane (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) as an advanced alkylating agent in medicinal chemistry. Unlike simple alkyl halides, this reagent introduces a chiral, lipophilic tetrahydrofuran (THF) scaffold, often employed to modulate the physicochemical properties (LogP, metabolic stability) of drug candidates. This note covers mechanistic considerations, optimized protocols for S- and N-alkylation, and critical quality control parameters regarding diastereoselectivity.

Introduction & Reagent Profile

In modern drug discovery, "scaffold hopping" often involves replacing flexible aliphatic chains with saturated heterocycles to improve oral bioavailability and target binding affinity. The 2-(2-bromoethyl)-3-methyloxolane moiety serves as a bioisostere for isoleucine side chains or other branched alkyl groups, introducing a polar ether oxygen that can engage in hydrogen bonding while maintaining lipophilicity.

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 2-(2-bromoethyl)-3-methyltetrahydrofuran

-

Molecular Formula:

-

Molecular Weight: 193.08 g/mol

-

Key Feature: The molecule contains two stereocenters (C2 and C3). The relative stereochemistry (cis vs. trans) significantly impacts the spatial projection of the ethyl-bromide tail, influencing both reactivity and final ligand binding.

Mechanistic Considerations

The alkylation proceeds via a classical

-

Primary Pathway (

): Nucleophilic attack at the -

Competing Pathway (E2): In the presence of strong, bulky bases (e.g.,

-BuOK) or elevated temperatures, the reagent is prone to elimination, forming the corresponding vinyl species.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination, highlighting the importance of solvent and base selection.

Caption: Kinetic competition between SN2 alkylation (desired) and E2 elimination (undesired).

Experimental Protocols

Protocol A: Thiol Alkylation (S-Alkylation)

Target Application: Synthesis of modified cysteine residues or thio-heterocycles (e.g., for carbapenem side chains).

Reagents:

-

Substrate: Thiol-containing heterocycle or amino acid (1.0 equiv).

-

Reagent: 2-(2-bromoethyl)-3-methyloxolane (1.2 equiv).

-

Base: Cesium Carbonate (

) or DBU (1.5 equiv). -

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiol substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Flush with Nitrogen (

). -

Activation: Add

(1.5 equiv) in a single portion. Stir at room temperature (RT) for 15 minutes to generate the thiolate anion.-

Note: If the substrate is oxidation-sensitive (prone to disulfide formation), degas the solvent thoroughly before use.

-

-

Addition: Add 2-(2-bromoethyl)-3-methyloxolane (1.2 equiv) dropwise via syringe.

-

Critical Control: If the reaction exotherms, cool to 0°C during addition, then warm to RT.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of thiol starting material.

-

-

Workup: Dilute with EtOAc. Wash with water (

) to remove DMF, followed by brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Amine Alkylation (N-Alkylation)

Target Application: Synthesis of secondary/tertiary amines for CNS-active fragments.

Reagents:

-

Substrate: Secondary amine (1.0 equiv).[1]

-

Reagent: 2-(2-bromoethyl)-3-methyloxolane (1.1 equiv).

-

Base:

(2.0 equiv) + KI (0.1 equiv, catalytic). -

Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Procedure:

-

Setup: Combine amine (1.0 equiv),

(2.0 equiv), and Potassium Iodide (KI, 0.1 equiv) in MeCN.-

Why KI? The Finkelstein reaction generates the in situ alkyl iodide, which is a better electrophile (

is a better leaving group than

-

-

Addition: Add the bromide reagent (1.1 equiv).

-

Reflux: Heat the mixture to 60°C (gentle reflux) for 12–24 hours.

-

Filtration: Cool to RT. Filter off the inorganic solids (

/KBr). -

Purification: Concentrate the filtrate. Purify via amine-functionalized silica or standard silica gel (using DCM/MeOH/NH3 eluent).

Workflow Visualization

Caption: Optimized experimental workflow for alkylation using oxolane bromides.

Data Summary: Solvent & Base Effects[6]

The following table summarizes the impact of reaction conditions on the Yield vs. Elimination (E2) ratio, based on internal optimization studies for similar alkyl bromides.

| Solvent | Base | Temperature | Yield (SN2) | E2 Side Product | Comment |

| DMF | 25°C | 88% | < 5% | Recommended for Thiols. Fast kinetics. | |

| MeCN | 60°C | 75% | 10% | Good for Amines. Requires KI catalyst. | |

| THF | NaH | 0°C | 60% | 25% | Strong base promotes elimination. Avoid if possible. |

| Acetone | 56°C | 82% | 8% | Easy workup, but slower kinetics than DMF. |

Troubleshooting & Quality Control

Stereochemical Integrity

The reagent 2-(2-bromoethyl)-3-methyloxolane possesses two chiral centers.

-

Issue: Commercial sources may be supplied as a mixture of diastereomers (cis/trans).

-

QC Step: Perform

-NMR or Chiral HPLC on the starting material. The coupling constants ( -

Impact: If your biological target requires a specific spatial orientation, separate the diastereomers of the product using preparative HPLC, as separation of the alkyl bromide itself is often difficult due to lack of UV chromophores.

Stability[6][7][8][9]

-

Storage: Store the bromide at 4°C under Argon. It can slowly hydrolyze or polymerize if exposed to moisture and light.

-

Color Change: A yellow/brown tint indicates decomposition (release of

and

References

-

General Alkylation Methodology

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard text for SN2 vs E2 kinetics).

- Application Note: For specific solvent effects in alkylation, see: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.

-

Synthesis of Tetrahydrofuran Derivatives

- Wolfe, J. P., & Hay, M. B. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans. Tetrahedron, 60(6), 1345-1371. (Describes methods to construct the oxolane core).

-

Related Carbapenem Chemistry (Side Chain Context)

- While specific literature on the 3-methyl variant is proprietary to specific drug programs, the chemistry parallels the synthesis of Tebipenem side chains.

- Sato, N., et al. (2006). "Synthesis and Antibacterial Activity of Novel 1β-Methylcarbapenems." The Journal of Antibiotics, 59(9), 597–610.

-

Safety Data (Analogous Compound)

- TCI Chemicals. Safety Data Sheet: 2-(2-Bromoethyl)-1,3-dioxolane (Structural analog for handling precautions).

Sources

Grignard reagent formation from 2-(2-bromoethyl)-3-methyloxolane

Application Note: Controlled Formation of [2-(3-methyloxolan-2-yl)ethyl]magnesium bromide

Executive Summary

This guide details the optimized protocol for synthesizing the Grignard reagent from 2-(2-bromoethyl)-3-methyloxolane . Unlike simple alkyl halides, this substrate contains a

This protocol utilizes a high-dilution, iodine-activated entrainment method to mitigate Wurtz coupling and ensure consistent initiation. It includes a mandatory self-validating titration step using the Knochel method to quantify active species before downstream use.

Mechanistic Analysis & Chemical Context

The Chelation Challenge

The formation of this Grignard reagent is driven by the insertion of oxidative magnesium into the C-Br bond. However, the proximity of the oxolane oxygen creates a thermodynamic sink.

-

Standard Grignard: Solvated by two THF molecules (

). -

Target Molecule: The internal oxygen displaces one solvent molecule, forming an intramolecular 5-membered ring.

-

Consequence: This "bidentate" nature makes the Grignard reagent less soluble and more prone to precipitating on the Mg surface, halting the reaction (passivation).

Mechanistic Visualization

Figure 1: Mechanistic pathway highlighting the intramolecular trap that stabilizes the final reagent.

Critical Reagents & Equipment

| Component | Grade/Spec | Purpose |

| Substrate | >98% Purity, Dry | 2-(2-bromoethyl)-3-methyloxolane. Must be azeotropically dried. |

| Magnesium | Turnings (Grignard grade) | Source of Mg(0). Avoid powder (too reactive, promotes Wurtz). |

| Solvent | Anhydrous THF (inhibitor-free) | <50 ppm H2O. THF is required to solubilize the chelate. |

| Activator A | Iodine ( | Etches oxide layer, exposes fresh Mg(0). |

| Activator B | 1,2-Dibromoethane | "Entrainment" agent. Cleans surface and generates ethylene gas to disrupt passivation. |

| Titrant | Salicylaldehyde phenylhydrazone | Indicator for titration (or Iodine/LiCl method).[1] |

Experimental Protocol

Phase 1: Preparation & Activation

-

Glassware Conditioning: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of dry

. -

Magnesium Loading: Charge Mg turnings (1.2 equiv relative to substrate) into the flask.

-

Dry Stir: Stir the dry turnings vigorously for 10 minutes. The mechanical friction creates micro-fractures in the MgO passivation layer.

-

Chemical Etch: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapors sublime and settle on the Mg. The Mg should turn slightly darkened/matte.

Phase 2: Initiation (The "Entrainment" Method)

Rationale: Direct initiation of ether-containing halides can be sluggish. We use a sacrificial initiator to "jumpstart" the radical chain on the metal surface.

-

Solvent Charge: Cover the Mg with minimal anhydrous THF (approx. 5-10 mL for a 10g scale reaction).

-

Entrainment: Add 0.05 equiv of 1,2-dibromoethane .

-

Observation: Look for vigorous bubbling (ethylene gas) and heat generation. The solution should turn cloudy gray.

-

-

Substrate Priming: Once the entrainment reaction subsides but the solution is still warm, add the first 5-10% of the substrate solution (dissolved in THF, 1.0 M concentration).

-

Confirmation: Stop heating. If the reaction has initiated, the solvent will continue to reflux gently on its own, and the solution will darken to a greenish-gray.

Phase 3: Controlled Addition & Maintenance

-

Dilution: Dilute the remaining substrate with THF to a concentration of 0.5 M to 0.8 M. High concentration promotes Wurtz homocoupling (dimerization).

-

Dropwise Addition: Add the substrate solution dropwise over 45–60 minutes.

-

Temperature Control: Maintain a gentle reflux (approx. 60-65°C).

-

Critical Note: Do not let the reaction cool below 50°C during addition. The chelated product can precipitate and coat the Mg, stopping the reaction.

-

-

Post-Stir: After addition, reflux for an additional 1 hour, then cool to room temperature.

Validation: The Knochel Titration (Mandatory)

Trustworthiness Check: Never assume the reaction went to completion. You must quantify the active base.

Method: Titration of RMgX using Iodine in saturated LiCl/THF.[1]

-

Reagent Prep: Dissolve accurately weighed

(approx. 100 mg) in 2 mL of 0.5 M LiCl/THF solution. The solution is dark brown.[2] -

Titration: Add the Grignard solution dropwise via a precise syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from Dark Brown

Light Yellow -

Calculation:

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the target Grignard reagent.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No initiation (Solvent stays clear) | Passivated Mg or wet solvent. | Add 0.1 equiv DIBAL-H (activates Mg and scavenges water) or use Rieke Magnesium (highly active). |

| White precipitate forms during addition | Grignard is coordinating and crashing out. | Add dry LiCl (0.5 equiv). LiCl breaks up aggregates (Turbo-Grignard concept) and increases solubility. |

| Low Yield (<60%) | Wurtz Coupling (Dimerization). | Increase dilution factor (add more THF). Slow down the addition rate. Lower temperature slightly (but keep >50°C). |

| Red/Brown color persists | Iodine not consumed. | Reaction never started. Do not add more substrate. Sonicate the flask to mechanically clean the Mg. |

References

-

Knochel, P., et al. (2006).[1][3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

-

Organic Syntheses. Activation of Magnesium for Grignard Reagent Formation. Org. Synth. Coll. Vol. 6, p. 248. Link

-

Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

Sources

Technical Guide: Functionalization of 2-(2-bromoethyl)-3-methyloxolane with Amines

Executive Summary

This application note details the optimized protocols for the

While the primary alkyl bromide moiety suggests a straightforward

Strategic Analysis of the Substrate

Chemical Structure & Reactivity

The substrate contains a primary bromide on an ethyl side chain attached to the C2 position of the oxolane ring.

-

Electrophilic Site: The terminal carbon of the ethyl group (primary alkyl halide).

-

Steric Environment: The C3-methyl group creates a diastereomeric environment (cis/trans isomers). While the reaction center is exocyclic and primary, the local conformation of the ethyl chain can be influenced by the C3-methyl, particularly in the cis-diastereomer.

-

pKa Considerations: The

-hydrogens (on the ethyl chain) are susceptible to abstraction by strong, bulky bases, leading to the formation of the vinyl oxolane byproduct via E2 elimination.

Stereochemical Implications

Commercial sources of 2-(2-bromoethyl)-3-methyloxolane are often supplied as a mixture of diastereomers.

-

Retention of Configuration: The

reaction occurs at the exocyclic carbon, away from the chiral centers on the ring. Therefore, the stereochemistry at C2 and C3 (cis/trans ratio) of the starting material is preserved in the product. -

Recommendation: If a specific stereoisomer is required for biological activity, chiral separation should be performed after the amination step, as the polarity difference introduced by the amine often facilitates resolution.

Reaction Mechanism & Pathway Visualization[1][2][3]

The transformation proceeds via a bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway highlighting the catalytic role of iodide and the competing elimination risk.[2]

Experimental Protocols

Protocol A: Standard Secondary Amines (Recommended)

Applicability: Cyclic amines (piperidine, morpholine), diethylamine. Rationale: Secondary amines are mono-nucleophilic, preventing over-alkylation. Potassium carbonate is mild enough to minimize elimination.

Materials:

-

Substrate: 1.0 equiv

-

Amine: 1.2 – 1.5 equiv

-

Base:

(anhydrous, 2.0 equiv) -

Catalyst: KI (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

-

Charge a reaction vial with

and KI. -

Add dry MeCN, followed by the amine and the bromoethyl-oxolane substrate.

-

Seal the vessel and heat to 60°C for 12–16 hours.

-

Monitor: Check LCMS for consumption of bromide.

-

Note: If conversion is slow, increase temperature to 80°C, but monitor for vinyl ether formation.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water/brine, dry over

, and concentrate.

Protocol B: Primary Amines (Prevention of Bis-Alkylation)

Applicability: Benzylamine, methylamine, aniline derivatives. Challenge: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to tertiary amine byproducts.[3]

Strategy: Use a large excess of the amine or a temporary protecting group.

Procedure (Excess Amine Method):

-

Dissolve the primary amine (5.0 – 10.0 equiv ) in THF or MeCN.

-

Add

(2.0 equiv relative to bromide). -

Add the bromoethyl-oxolane (1.0 equiv) dropwise at room temperature to keep the local concentration of bromide low relative to the amine.

-

Heat to 50°C.

-

Workup: The excess primary amine must be removed via distillation (if volatile) or column chromatography.

Protocol C: Weak Nucleophiles (Anilines/Amides)

Applicability: Electron-deficient anilines, sulfonamides. Rationale: These require stronger forcing conditions or stronger bases to deprotonate the nitrogen.

Procedure:

-

Solvent Switch: Use DMF or DMSO (anhydrous).

-

Base: Use

(Cesium effect enhances solubility/reactivity) or NaH (for amides). -

Temperature: Heat to 90–100°C.

-

Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF.

Optimization Decision Tree

Use the following logic flow to select the correct conditions for your specific amine partner.

Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Data Summary & Validation

Expected Analytical Data

Upon successful amination, the diagnostic NMR signals will shift significantly.

| Signal | Substrate ( | Product ( | Multiplicity |

| -CH₂-Br | 3.45 – 3.55 | N/A | Triplet (approx) |

| -CH₂-N | N/A | 2.40 – 2.70 | Multiplet/Triplet |

| H-2 (Ring) | 3.80 – 4.00 | 3.60 – 3.80 | Multiplet |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Poor nucleophilicity or "Finkelstein lag". | Add 0.5 eq NaI or KI. Switch solvent to DMF. |

| Vinyl Ether Byproduct | Base is too strong or Temp too high. | Switch from |

| Dialkylation (Primary Amines) | Amine concentration too low relative to bromide. | Increase amine equivalents to 10x. Add bromide slowly. |

| Precipitate in Reaction | Formation of ammonium salt.[4] | This is normal (HBr salt). Ensure efficient stirring. |

References

-

General

Mechanism & Kinetics:- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic substitution principles).

-

Master Organic Chemistry. "The SN2 Reaction Mechanism."

- Finkelstein Reaction & Iodide Catalysis: Bordwell, F. G., & Brannen, W. T. "The Effect of Iodide Ion on the Rates of Reaction of Alkyl Chlorides with Thiosulfate." Journal of the American Chemical Society, 86(21), 4645–4650.

-

Tetrahydrofuran Functionalization

-

Solvent Effects in Amination

-

Trowse, B. R., et al. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations."[6] White Rose Research Online. (Discusses oxolane stability and solvent properties).

-

-

Reactivity of Amines with Haloalkanes

-

Chemistry LibreTexts. "Nucleophilic Substitution of Amines."

-

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Elimination Side Reactions in Bromoethyl Oxolanes

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the suppression of elimination side reactions when working with bromoethyl oxolane substrates. This guide is structured for researchers, medicinal chemists, and process development scientists who require high-yield substitution reactions and need to minimize the formation of unwanted alkene byproducts. Here, we move beyond simple procedural lists to explain the mechanistic rationale behind our recommendations, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: The Core Challenge: Substitution (Sₙ2) vs. Elimination (E2)

Before troubleshooting, it's crucial to understand the competing reaction pathways. When a nucleophile/base is introduced to a bromoethyl oxolane, it can either attack the electrophilic carbon to displace the bromide (Sₙ2) or abstract a proton from the adjacent carbon, leading to the formation of a double bond (E2).

FAQ: Why is this competition a frequent issue with bromoethyl oxolanes?

Bromoethyl oxolanes are primary alkyl halides. While primary substrates strongly favor the Sₙ2 pathway due to minimal steric hindrance at the reaction center, the E2 reaction remains a viable and competitive pathway, particularly under suboptimal conditions.[1][2] The outcome of this competition is not arbitrary; it is dictated by a predictable set of reaction parameters. Understanding how to manipulate these parameters is the key to controlling your reaction's outcome.

Diagram 1: Competing Sₙ2 and E2 Pathways

Caption: Sₙ2 and E2 pathways compete from the same starting materials.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of common problems encountered in the lab. Each answer provides a diagnosis and a set of actionable solutions grounded in mechanistic principles.

Q1: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of an alkene byproduct. What is the most likely cause?

A1: The formation of an alkene byproduct is the classic signature of an E2 elimination reaction competing with your desired Sₙ2 substitution. This outcome is most often governed by four critical factors: the nature of your nucleophile/base, the reaction temperature, the solvent, and the concentration of your base.

Troubleshooting Steps:

-

Evaluate Your Nucleophile/Base: The single most important factor is the strength and steric bulk of your base.

-

Problem: You are using a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA). These bases are poor nucleophiles due to their size, making it difficult to attack the electrophilic carbon. However, they are excellent at abstracting the less-hindered β-hydrogen, strongly favoring the E2 pathway.[3][4][5]

-

Solution: Switch to a reagent that is a good nucleophile but a weak base .[6] Excellent candidates include halides (NaI, KBr), sodium azide (NaN₃), sodium cyanide (NaCN), or thiolates (RSNa).[7] These species preferentially attack the carbon, driving the reaction toward the Sₙ2 product.

-

-

Check the Reaction Temperature:

-

Problem: The reaction is being run at an elevated temperature. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[8][9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring the elimination pathway.[8][10] Elimination reactions also generally have a higher activation energy than substitution reactions, and increasing the temperature provides more molecules with the energy to overcome this barrier.[9][11]

-

Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate for substitution. Often, starting at room temperature or even 0 °C is sufficient. Substitution reactions are less sensitive to temperature changes than elimination reactions.[6][12]

-

-

Assess Your Solvent Choice:

-

Problem: You are using a polar protic solvent (e.g., water, methanol, ethanol). These solvents have acidic protons that can form a hydrogen-bond "cage" around the nucleophile.[13][14] This solvation shell stabilizes the nucleophile, reducing its reactivity and making it effectively bulkier, which can hinder the Sₙ2 pathway more than the E2 pathway.[15][16][17]

-

Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, acetone, or acetonitrile are ideal for Sₙ2 reactions.[18][19][20] They are polar enough to dissolve the reactants but lack the acidic protons to cage the nucleophile, leaving it "naked" and highly reactive for substitution.[14][17]

-

Q2: I've switched to a good nucleophile (like NaN₃) and a polar aprotic solvent (DMSO), but I'm still seeing 10-15% elimination. How can I optimize further?

A2: This is a common scenario where fine-tuning is required. Even with ideal reagents, residual elimination can occur. Here are the next steps for optimization.

Optimization Strategies:

-

Concentration of the Nucleophile:

-

Insight: The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the base.[21] While Sₙ2 is also bimolecular, very high concentrations of the nucleophile/base can disproportionately favor the E2 pathway.

-

Action: Try running the reaction with a more dilute solution of the nucleophile. Instead of adding the nucleophile all at once, consider slow, controlled addition using a syringe pump to maintain a low, steady concentration.

-

-

Substrate Structure:

-

Insight: While 2-(bromoethyl)tetrahydrofuran is a primary halide, substitution on the oxolane ring itself or on the ethyl bridge can introduce steric hindrance that slightly disfavors the Sₙ2 transition state.

-

Action: If your synthesis allows, re-evaluate the substrate. Is there a less-hindered analogue you could use? While often not possible, it's a critical consideration in synthetic design.[22]

-

Diagram 2: Troubleshooting Decision Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SN2 vs E2 [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. glasp.co [glasp.co]

- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 14. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 15. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 18. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 19. quora.com [quora.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

Stability of 2-(2-bromoethyl)-3-methyloxolane under basic conditions

Technical Support Center: Stability & Handling of 2-(2-bromoethyl)-3-methyloxolane

Part 1: Executive Stability Summary

2-(2-bromoethyl)-3-methyloxolane (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) is a valuable C5-building block, often employed in the synthesis of non-isoprenoid polyether antibiotics (e.g., Teurilene) and complex natural products [1].[1]

While the tetrahydrofuran (oxolane) ring is chemically robust against basic hydrolysis, the primary alkyl bromide side chain introduces a critical instability point. Under basic conditions, this molecule sits on a "reactivity knife-edge" between productive substitution (

| Condition Type | Stability Rating | Primary Outcome | Risk Factor |

| Weak Bases ( | High | Stable / Slow | Low.[1] Requires heat to react.[1] |

| Nucleophilic Bases ( | Moderate | Competition with hydrolysis/elimination.[1] | |

| Bulky/Strong Bases ( | Low | Formation of 2-vinyl-3-methyloxolane.[1] | |

| Organolithiums ( | Critical | Ring fragmentation (Reverse [3+2]).[1] |

Part 2: Critical Reactivity Pathways

To troubleshoot low yields or impurities, you must understand the competition occurring in your flask.[1] The primary bromide is the electrophile. The base determines the pathway.

The Productive Pathway ( )

With soft nucleophiles or unhindered primary alkoxides, the bromide is displaced to form the desired alkylated product. The 3-methyl group on the ring is in the

The Destructive Pathway ( Elimination)

This is the most common failure mode. Strong, hard, or bulky bases abstract a proton from the

-

Mechanism: Concerted removal of H and Br.[1]

-

Product: 2-vinyl-3-methyloxolane .[1]

-

Thermodynamics: Entropy favors this pathway at high temperatures.[1]

Ring Integrity

Unlike lactones or epoxides, the oxolane ether linkage is inert to hydroxide-mediated hydrolysis.[1] You will not see ring-opening under standard basic conditions (NaOH/KOH) unless extreme forcing conditions (superbases) are used [2].[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: I observe a new spot on TLC that is less polar (higher

-

Base was too strong (e.g.,

-BuOK) or too bulky.[1] -

Reaction temperature was too high (Heat favors elimination).[1] Solution: Switch to a weaker base (e.g.,

in Acetone/DMF) or a "softer" nucleophile.[1] If using a strong base is mandatory, conduct the reaction at -78°C to 0°C to kinetically favor substitution.[1]

Q2: I am trying to alkylate an amine using this bromide, but the reaction is stalled. Should I add a stronger base? Diagnosis: Do NOT add a stronger base immediately. Reason: The primary bromide is moderately reactive.[1] Adding a strong base (like NaH) may simply consume your starting material via elimination before the amine reacts.[1] Solution:

-

Use a catalytic amount of iodide (NaI or TBAI) to form the more reactive alkyl iodide in situ (Finkelstein condition).

-

Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge the acid without promoting elimination.[1]

Q3: Can I use aqueous NaOH for my reaction?

Diagnosis: Yes, but with caveats.

Risk: Hydroxide (

Part 4: Validated Protocols

Protocol A: Storage & Handling

-

Stabilizer: Ensure the material is stored with a trace of base (e.g., solid

pellet) if acid traces are suspected, as acid can promote ring-opening polymerization over months.[1] -

Temp: Store at 2–8°C.

-

Inert: Argon atmosphere is recommended to prevent autoxidation of the ether

-position (peroxide formation) [3].

Protocol B: Minimizing Elimination during Alkylation

-

Solvent: Acetonitrile (MeCN) or DMF.[1] Avoid ethanol (promotes solvolysis).[1]

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Temperature: Start at 0°C, warm to Room Temperature. Do not reflux unless necessary.[1]

Part 5: Reaction Pathway Visualization

The following diagram maps the decision tree for the reactivity of 2-(2-bromoethyl)-3-methyloxolane under basic conditions.

Caption: Competitive pathways for 2-(2-bromoethyl)-3-methyloxolane. Green path indicates desired substitution; Red paths indicate degradation.[1]

References

-

Morimoto, Y., et al. (1996).[1] "Stereocontrolled Total Synthesis of Teurilene." Journal of the American Chemical Society, 118(25), 6037–6038.[1] Link[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions). Link

-

Sigma-Aldrich. (2024).[1] "Tetrahydrofuran: Peroxide Formation and Safety."[1][2] Technical Bulletins. Link

Sources

Technical Support Center: Oxolane (THF) Synthesis & Stabilization

Topic: Minimizing Polymerization During Oxolane Ring Formation Ticket ID: #THF-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Symptom Checker

Start here. Match your observation to the likely root cause.

| Observation | Probable Cause | Immediate Action |

| Rapid Viscosity Increase | Cationic Ring-Opening Polymerization (CROP) | Stop. Quench acid immediately. Check if Temperature |

| Cloudiness / Gelation | Oligomer formation (Low MW PTHF) | Filter hot. Switch to solid acid catalyst.[1] |

| Low Distillate Rate | Equilibrium limitation (Water accumulation) | Increase reactor temp |

| Yellow/Brown Distillate | Oxidation or Acid-catalyzed charring | Purge with |

The Science of Control: Thermodynamics vs. Kinetics

To prevent polymerization, you must exploit the Ceiling Temperature (

The "Silver Bullet": Temperature Control

Unlike many side reactions that accelerate with heat, PTHF formation is thermodynamically impossible above its ceiling temperature.

-

of PTHF:

-

Implication: If you maintain your reaction temperature above 85°C , the equilibrium shifts entirely toward the monomer (THF). Polymerization is thermodynamically forbidden.

The Danger Zone

Polymerization typically occurs during workup or cooling , not during the high-heat reaction phase.

-

Scenario: You finish the reaction at 160°C and turn off the heater. The mixture cools to 60°C. If the acid catalyst is still present, the equilibrium flips, and the THF remaining in the pot begins to polymerize into a viscous gel.

Mechanistic Pathway

The following diagram illustrates the bifurcation between successful cyclization and unwanted polymerization.

Figure 1: Reaction pathway bifurcation. High temperature (>85°C) favors the intramolecular cyclization (green path), while low temperature with acid permits intermolecular propagation (red path).

Catalyst Strategy: Solid vs. Liquid

The choice of catalyst dictates your workup procedure and polymerization risk.

Option A: Homogeneous Catalysts (e.g., Sulfuric Acid)

-

Risk Level: High.

-

Mechanism:

acts as both catalyst and dehydrating agent. -

The Trap: It is difficult to separate the acid from the product before cooling.

-

Protocol Adjustment: You must distill the THF out of the reactor as it forms (Reactive Distillation). Never let THF sit in a pot with

at room temperature.

Option B: Heterogeneous Catalysts (Recommended)

-

Examples: Zeolites (H-ZSM-5), Acidic Resins (Amberlyst-15), Heteropoly acids (HPAs like

). -

Benefit: "Hot Filtration." You can physically remove the catalyst while the mixture is still hot (

C), instantly removing the polymerization trigger before the mixture enters the "Danger Zone" (cooling). -

Selectivity: Solid acids often have pore constraints that physically prevent the formation of long polymer chains (Shape Selectivity).

Optimized Protocol: Cyclodehydration of 1,4-Butanediol

Objective: Synthesis of THF with <0.1% Polymer content. Reagents: 1,4-Butanediol (Technical grade), Amberlyst-15 (Dry) or Sulfuric Acid (98%).

Method 1: Continuous Reactive Distillation (Best for Purity)

-

Setup:

-

3-neck round bottom flask.

-

Short-path distillation head with thermometer.

-

Addition funnel (pressure-equalizing).

-

Heating mantle with magnetic stirring.

-

-

The Charge:

-

Add acid catalyst (e.g., 5 wt%

or 10 wt% Amberlyst) to a "heel" of 1,4-BDO.

-

-

Reaction Phase (The "Hot" Zone):

-

Heat the mixture to 130°C - 160°C .

-

Note: THF boils at 66°C. It will flash off immediately upon formation.

-

Crucial Step: Continuously add fresh 1,4-BDO via the addition funnel at a rate matching the distillation rate.

-

-

Separation:

-

The distillate is an azeotrope of THF and Water.

-

Because the THF leaves the acid immediately and condenses in a receiver (which contains no acid), polymerization is impossible in the receiver flask.

-

-

Workup:

-

The distillate will separate into two phases (if water content is high) or require drying.

-

Dry organic phase with

or molecular sieves.

-

Method 2: Batch Synthesis (Solid Acid Only)

-

Mix 1,4-BDO and Solid Acid Catalyst (e.g., Zeolite).

-

Heat to reflux (

C) with a Dean-Stark trap to remove water (driving equilibrium). -

Critical Termination: Filter the catalyst while the solution is hot (>90°C) .

-

Cool the filtrate only after the catalyst is removed.

Frequently Asked Questions (FAQs)

Q: My THF turned into a viscous sludge overnight. Can I save it?

A: Yes. Because PTHF formation is reversible, you can depolymerize it. Add a small amount of fresh acid catalyst, heat the sludge to

Q: Does the presence of water prevent polymerization? A: Yes and No. Water acts as a chain terminator (capping the cation), which lowers the molecular weight of any polymer formed, but it doesn't strictly prevent the reaction initiation. However, water does slow down the reaction kinetics significantly.

Q: I am using a Lewis Acid (

Q: How do I store the THF to prevent peroxide/polymer formation later? A:

-

Polymerization: Requires an initiator (acid).[2] If distilled clean, it won't polymerize.

-

Peroxides: THF forms explosive peroxides with air. Store with an inhibitor like BHT (Butylated hydroxytoluene, 250 ppm) and store under nitrogen in the dark.

References

-

Industrial Process & Chemistry

- Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry (4th ed.). Wiley-VCH. (Chapter 5: Diols and Polyols).

-

Source:

-

Thermodynamics of Polymerization

- Dainton, F. S., & Ivin, K. J. (1948). "The Reversibility of the Propagation Reaction in Polymerization Processes and its Manifestation in the Phenomenon of a 'Ceiling Temperature'.

-

Source:

-

Solid Acid Catalysis

- Tanabe, K., & Hölderich, W. F. (1999). "Industrial application of solid acid–base catalysts.

-

Source:

-

PTHF Ceiling Temperature Verification

Sources

- 1. journal.bcrec.id [journal.bcrec.id]

- 2. Polymerization of tetrahydrofuran over various solid acid catalysts. - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 3. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low yields in nucleophilic displacement of bromide

Ticket ID: NUC-BR-001

Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Naked" Truth About Yields

Welcome to the Process Chemistry Technical Support Center. If you are reading this, your nucleophilic substitution (

Bromide is a "Goldilocks" leaving group—better than chloride, but not as reactive as iodide or triflate. Low yields usually stem from one of three failures: Solvation Caging (the nucleophile can't reach the electrophile), Basicity Mismatch (you are eliminating, not substituting), or Phase Separation (your reagents aren't touching).

This guide abandons generic textbook advice in favor of field-tested troubleshooting protocols.

Module 1: Diagnostic Triage (The "Is it Plugged In?" Phase)

Before adjusting complex parameters, verify the fundamental reaction environment.[1]

Q: My reaction is stuck at ~50% conversion and won't push to completion. Adding more nucleophile doesn't help.

A: You are likely fighting a solubility equilibrium or product inhibition.

The Fix:

-

Check the Precipitate: In many

reactions (e.g., Finkelstein), the driving force is the precipitation of the leaving group salt (NaBr).[2] If your solvent solubilizes NaBr even slightly, the reaction reaches equilibrium rather than completion. -

Switch Solvent Class: Move from "Polar Protic" to "Polar Aprotic."

-

Why? Protic solvents (MeOH, EtOH, Water) form hydrogen-bond "cages" around anionic nucleophiles, reducing their kinetic energy by orders of magnitude. Aprotic solvents (DMF, DMSO, MeCN) solvate the cation (Na+/K+) but leave the anion "naked" and highly reactive.

-

Solvent Selection Matrix

| Solvent Class | Examples | Effect on Nucleophile | Effect on Rate ( | Recommended For |

| Polar Protic | Methanol, Ethanol, Water | Suppressed (H-bonding cage) | 1 (Reference) | Solvolysis ( |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | Activated ("Naked" anion) | ~10 | Standard |

| Non-Polar | Toluene, DCM, Hexane | Insoluble (Ion pairing) | ~0 (No reaction) | Phase Transfer Catalysis (PTC) only |

Module 2: Kinetics & The Finkelstein Advantage

Q: My alkyl bromide is secondary (2°) or sterically hindered. The reaction is too slow.

A: The C-Br bond is too strong for a direct attack on a hindered center. You need to upgrade the leaving group in situ.

The Fix: The Finkelstein Protocol Convert the Alkyl-Bromide to an Alkyl-Iodide in situ. Iodide is a better nucleophile (attacks faster) AND a better leaving group (leaves faster).

Protocol: Catalytic Finkelstein

-

Add NaI (0.1 - 0.5 eq): Add catalytic Sodium Iodide to your reaction mixture.

-

Solvent: Must be Acetone or MEK (Methyl Ethyl Ketone).

-

Mechanism:

- (Precipitates)[2]

- (Regenerates Catalyst)

-

Why it works: The C-I bond is weaker and longer, lowering the activation energy for your actual nucleophile to attack.

Visualization: The Finkelstein Logic

Figure 1: The catalytic cycle of the Finkelstein reaction showing how the intermediate iodide accelerates the overall rate.

Module 3: Suppressing Elimination ( ) Side Reactions

Q: I am seeing large amounts of alkene byproducts. My yield is low because of elimination.

A: You have a "Hard/Soft" mismatch. Your nucleophile is acting as a Base.

This is the most common failure mode with secondary bromides. If the nucleophile attacks the proton (

The Fix:

-

Lower the Temperature: Elimination has a higher activation energy than substitution. Running at 0°C or room temperature favors

. Heating favors -

Change the Nucleophile (Hard vs. Soft):

-

Hard Bases (Promote E2): Alkoxides (

), Hydroxide ( -

Soft Nucleophiles (Promote

): Thiolates (

-

-

Use Non-Basic Counterions: If you must use an amine, use a non-nucleophilic base (like Hunig's base) to sponge up acid, but keep the nucleophile "soft."

Decision Logic for

Figure 2: Predictive logic for determining whether Substitution (

Module 4: Phase Transfer Catalysis (The "Solubility" Fix)

Q: My nucleophile is an inorganic salt (e.g., NaCN, NaN3) and my bromide is organic. They don't dissolve in the same solvents.

A: You have a phase transport issue. The reagents are physically separated.

The Fix: Phase Transfer Catalysis (PTC) Do not try to force them into a high-boiling solvent like DMSO if you can avoid it. Use a biphasic system (Water/DCM or Solid/Toluene) with a catalyst.

Protocol: Solid-Liquid PTC

-

Solvent: Toluene or Dichloromethane (DCM).

-